Anguibactin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anguibactin is a siderophore produced by the marine bacterium Vibrio anguillarum. This compound plays a crucial role in the iron acquisition process, which is essential for the bacterium’s survival and virulence. This compound is characterized by its unique structure, which includes both catecholate and hydroxamate metal-chelating functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anguibactin is synthesized via a nonribosomal peptide synthetase mechanism. The biosynthesis involves the assembly of 2,3-dihydroxybenzoic acid, cysteine, and hydroxyhistamine. The genes encoding the biosynthetic proteins are primarily located on the pJM1 plasmid .
Industrial Production Methods: Industrial production of this compound involves cultivating Vibrio anguillarum under iron-deficient conditions to induce the production of the siderophore. The compound is then isolated from the culture supernatants using adsorption onto XAD-7 resin followed by gel filtration on a Sephadex LH-20 column .
Chemical Reactions Analysis
Types of Reactions: Anguibactin undergoes various chemical reactions, including complexation with iron ions. The compound forms a stable complex with ferric ions, which is crucial for its role in iron transport .
Common Reagents and Conditions: The preparation of this compound involves treating an aqueous solution of the siderophore with ferric ethylenediaminetetraacetic acid under neutral pH conditions .
Major Products: The primary product of this compound’s reactions is the ferric-anguibactin complex, which is essential for iron transport in Vibrio anguillarum .
Scientific Research Applications
Anguibactin has several scientific research applications:
Chemistry: this compound is studied for its unique metal-chelating properties, which can be applied in the development of new chelating agents.
Biology: The compound is crucial for understanding the iron acquisition mechanisms in marine bacteria.
Medicine: Research on this compound contributes to the development of new antimicrobial strategies by targeting iron acquisition systems in pathogenic bacteria.
Industry: this compound’s metal-chelating properties can be utilized in bioremediation processes to remove heavy metals from contaminated environments
Mechanism of Action
Anguibactin exerts its effects by binding to ferric ions, forming a stable complex that is transported into the bacterial cell. The transport mechanism involves the outer membrane receptor FatA, which facilitates the uptake of the ferric-anguibactin complex. This process is essential for the bacterium’s survival in iron-limited environments .
Comparison with Similar Compounds
Enterobactin: Another siderophore with catecholate functional groups, produced by Escherichia coli.
Ferrichrome: A hydroxamate siderophore produced by various fungi.
Vanchrobactin: A siderophore produced by Vibrio harveyi, similar to anguibactin in its biosynthetic pathway
Uniqueness: this compound is unique due to its dual catecholate and hydroxamate functional groups, which provide it with high affinity for ferric ions. Additionally, the majority of its biosynthetic genes are located on the pJM1 plasmid, distinguishing it from other siderophores .
Properties
CAS No. |
104245-09-2 |
---|---|
Molecular Formula |
C15H16N4O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4,5-dihydro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O4S/c20-12-3-1-2-10(13(12)21)14-18-11(7-24-14)15(22)19(23)5-4-9-6-16-8-17-9/h1-3,6,8,11,20-21,23H,4-5,7H2,(H,16,17)/t11-/m0/s1 |
InChI Key |
GBKVAPJMXMGXJK-NSHDSACASA-N |
SMILES |
C1C(N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |
Canonical SMILES |
C1C(N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O |
Synonyms |
anguibactin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.